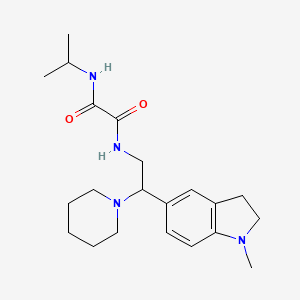

![molecular formula C14H20N2O5 B2387064 2-[(2S)-1-(tert-butoxycarbonyl)pyrrolidin-2-yl]-5-methyl-1,3-oxazole-4-carboxylic acid CAS No. 1026546-76-8](/img/structure/B2387064.png)

2-[(2S)-1-(tert-butoxycarbonyl)pyrrolidin-2-yl]-5-methyl-1,3-oxazole-4-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-[(2S)-1-(tert-butoxycarbonyl)pyrrolidin-2-yl]-5-methyl-1,3-oxazole-4-carboxylic acid is a useful research compound. Its molecular formula is C14H20N2O5 and its molecular weight is 296.323. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[(2S)-1-(tert-butoxycarbonyl)pyrrolidin-2-yl]-5-methyl-1,3-oxazole-4-carboxylic acid typically involves a multi-step process. Initial steps include the preparation of the key intermediate 1-(tert-butoxycarbonyl)pyrrolidine. This intermediate undergoes further reactions, such as acylation, cyclization, and subsequent functional group manipulations under controlled conditions to form the final compound. Temperature, pressure, and the presence of catalysts are critical parameters to optimize yield and purity.

Industrial Production Methods: Industrially, the large-scale production may involve optimization of batch or continuous flow processes. Utilization of robust catalytic systems, efficient separation techniques, and stringent quality control measures ensure the reproducibility and scalability of the synthesis. Environmental considerations, such as waste management and green chemistry principles, are integrated into the production methodology to minimize the ecological footprint.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions including oxidation, reduction, substitution, and cyclization. Its reactivity is largely influenced by the presence of functional groups such as the pyrrolidine, oxazole, and carboxylic acid moieties.

Common Reagents and Conditions: Reactions involving this compound often employ reagents like sodium borohydride for reductions, peracids for oxidations, and nucleophiles for substitution reactions. Typical conditions include controlled temperatures, pH adjustments, and the use of solvents like dichloromethane or ethanol.

Major Products: Major products from these reactions include derivatives that may alter the compound’s pharmacokinetic and pharmacodynamic profiles, enhancing or modulating its biological activity.

4. Scientific Research Applications: This compound finds extensive applications in various fields:

Chemistry: : Utilized as a building block in the synthesis of more complex molecules, catalysts, and as a reference standard in analytical techniques.

Biology: : Serves as a probe in biochemical assays to study enzyme activities, protein interactions, and cellular pathways.

Medicine: : Investigated for its potential therapeutic properties, including anti-inflammatory, antiviral, and anticancer activities. Often a candidate in drug design and development projects.

Industry: : Applied in the manufacturing of specialized chemicals, agrochemicals, and as an additive in polymer industries to enhance material properties.

Mechanism of Action

Molecular Targets and Pathways: The compound exerts its effects through interactions with specific molecular targets such as enzymes or receptors. Binding to these targets can modulate biological pathways, resulting in therapeutic or biochemical outcomes. Detailed mechanistic studies often reveal the involvement of pathways like signal transduction, gene expression modulation, or metabolic regulation.

6. Comparison with Similar Compounds: Compared to other similar compounds, 2-[(2S)-1-(tert-butoxycarbonyl)pyrrolidin-2-yl]-5-methyl-1,3-oxazole-4-carboxylic acid exhibits unique structural and functional characteristics Similar compounds might include various substituted pyrrolidine or oxazole derivatives

That’s a lot of detailed info! Feel free to dive deeper into any section or ask about something specific. I’m here to keep it engaging.

Properties

IUPAC Name |

5-methyl-2-[(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-2-yl]-1,3-oxazole-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O5/c1-8-10(12(17)18)15-11(20-8)9-6-5-7-16(9)13(19)21-14(2,3)4/h9H,5-7H2,1-4H3,(H,17,18)/t9-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HELLTRYGFGHKDZ-VIFPVBQESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(O1)C2CCCN2C(=O)OC(C)(C)C)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(N=C(O1)[C@@H]2CCCN2C(=O)OC(C)(C)C)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-fluoro-N-[(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]benzenesulfonamide](/img/structure/B2386981.png)

![N-[6-(3-Carbamoylphenoxy)pyridin-3-yl]-1-prop-2-enoyl-3,4-dihydro-2H-quinoline-6-carboxamide](/img/structure/B2386984.png)

![ethyl 5-(4-chlorobenzamido)-4-oxo-3-phenyl-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2386986.png)

![3-({5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl}methyl)-4-[4-(trifluoromethoxy)phenyl]-4,5-dihydro-1H-1,2,4-triazole-5-thione](/img/structure/B2386990.png)

![7-methyl-3-{[(4-methylphenyl)amino]methyl}quinolin-2(1H)-one](/img/structure/B2386992.png)

![2-Azabicyclo[2.2.1]heptan-3-ylmethanol hydrochloride](/img/structure/B2386995.png)

![6-(2,4-dioxo-1H-quinazolin-3-yl)-N-[(3-methoxyphenyl)methyl]hexanamide](/img/structure/B2386997.png)

![2-(3-(benzo[d][1,3]dioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(3-chloro-4-fluorophenyl)acetamide](/img/structure/B2386998.png)

![1-(3-methoxypropyl)-9-methyl-4-oxo-N-(o-tolyl)-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2387000.png)